8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Description
8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. This structure is chemically related to tropane alkaloids, which are renowned for their pharmacological activities, including anticholinergic and neuroprotective effects . The compound is distinguished by its 8-cyclopropanecarbonyl substituent, which introduces steric and electronic modifications, and a 3-methoxy group that may enhance metabolic stability or receptor binding affinity. These structural features position it as a candidate for drug discovery, particularly in neurological and psychiatric disorders.
Properties
IUPAC Name |
cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXZIWFQUXSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.
Scientific Research Applications
8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
NK1 Receptor Antagonism
Anti-Cholinesterase Activity
Biological Activity
8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a significant compound within the tropane alkaloid family, characterized by its complex bicyclic structure and unique substituents. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic framework consisting of an 8-azabicyclo[3.2.1]octane core, which is essential for many biological interactions. The unique cyclopropanecarbonyl and methoxy groups contribute to its chemical properties and enhance its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.2848 g/mol |
| CAS Number | 2320378-81-0 |
| Core Structure | 8-Azabicyclo[3.2.1]octane |
Pharmacological Properties
Research indicates that this compound exhibits several promising pharmacological activities:
- Opioid Receptor Interaction : The compound has been studied for its interaction with opioid receptors, particularly as a mu-opioid receptor antagonist, which may help mitigate opioid-induced side effects without compromising analgesic efficacy .
- Kappa Opioid Receptor Antagonism : It has shown selective antagonism at kappa opioid receptors (KOR), with derivatives demonstrating potent activity (IC₅₀ = 20 nM) and favorable brain exposure in vivo .
The biological activity of this compound can be attributed to its ability to bind selectively to various opioid receptors:
- Mu Opioid Receptor (MOR) : Inhibition of MOR may prevent the gastrointestinal side effects associated with opioid use, making it a candidate for treating conditions like opioid-induced bowel dysfunction (OIBD) .
- Kappa Opioid Receptor (KOR) : The selective antagonism at KOR suggests potential applications in managing pain and mood disorders without the typical adverse effects associated with traditional opioids .
Case Studies
Several studies have highlighted the efficacy and safety profiles of this compound:
- A study demonstrated that analogs of this compound could reverse kappa agonist-induced diuresis in rat models, indicating potential therapeutic benefits in pain management and diuretic regulation .
- Another investigation focused on the synthesis of related compounds that exhibited high selectivity for kappa receptors, showcasing the versatility of the bicyclic framework in drug design .
Q & A
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core?
The synthesis of the bicyclic scaffold often involves cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce substituents at the 3- or 8-positions. For example, radical cyclization using n-tributyltin hydride and AIBN achieves high diastereocontrol (>99%) in forming the bicyclic structure . Cyclopropanation via nucleophilic substitution or transition-metal-catalyzed reactions is used to install the cyclopropanecarbonyl group .
Q. Which spectroscopic techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?
Nuclear magnetic resonance (NMR) is essential for confirming stereochemistry and substituent placement, particularly H and C NMR to resolve axial/equatorial proton environments . High-performance liquid chromatography (HPLC) with chiral columns is used to separate enantiomers, while mass spectrometry (MS) verifies molecular weights .
Q. How are preliminary biological activities of these compounds screened?
In vitro binding assays (e.g., radioligand displacement) at monoamine transporters (DAT, SERT, NET) and sigma receptors are standard. For instance, derivatives with 3-methoxy and 8-cyclopropanecarbonyl groups show moderate DAT/SERT inhibition (IC values in the nM-µM range) . Cytotoxicity screening against cancer cell lines (e.g., MTT assays) identifies lead molecules .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo[3.2.1]octane core influence binding affinity?
The rigid bicyclic skeleton imposes stereochemical constraints that modulate receptor interactions. For example, endo-configured derivatives exhibit higher sigma-2 receptor selectivity (σ2/σ1 ratio >100) compared to exo isomers . Substituent orientation (axial vs. equatorial) at C3 or C8 also impacts transporter inhibition; bulky groups at C8 reduce DAT affinity but enhance SERT selectivity .
Q. What methodological approaches resolve diastereomeric mixtures during synthesis?
Diastereocontrol is achieved via reaction optimization:
Q. How can discrepancies in reported binding affinities across studies be addressed?
Contradictions arise from assay conditions (e.g., buffer pH, cell lines) or receptor subtype specificity. For example, BIMU 8 shows partial agonism at 5-HT receptors in electrophysiological assays but acts as a NET inhibitor in radioligand studies . Cross-validation using orthogonal assays (e.g., electrophysiology + PET imaging) and standardized protocols (e.g., uniform cell models) mitigates variability .
Q. What strategies optimize the pharmacokinetic profile of 8-azabicyclo derivatives?
- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyls) improves aqueous solubility. For example, 6-hydroxy derivatives show enhanced blood-brain barrier penetration in PET imaging .
- Metabolic stability : In vitro liver microsome assays identify labile sites (e.g., ester linkages), guiding prodrug design .
- Receptor subtype targeting : Fluorine substitution at C8 enhances sigma-2 selectivity, reducing off-target effects .
Methodological Recommendations
- Stereochemical analysis : Use NOESY NMR to confirm substituent orientation .
- In vivo evaluation : Radiolabel derivatives (e.g., F-NS8880) for PET imaging to assess brain penetration .
- Data interpretation : Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
